1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Lipophilicity Drug-likeness CNS permeability

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS 1373247-05-2, molecular formula C₇H₁₁NO₄S, MW 205.23 g/mol) is a sulfonyl-substituted tetrahydropyridine-3-carboxylic acid building block. It belongs to the 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold class, which has been validated as the core template for M₅-preferring muscarinic receptor orthosteric antagonists and is structurally related to the natural GABA uptake inhibitor guvacine.

Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
Cat. No. B15058651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Molecular FormulaC7H11NO4S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC=C(C1)C(=O)O
InChIInChI=1S/C7H11NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10)
InChIKeyTWUFLFITVYKTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic Acid Is a Preferred Research Intermediate for CNS-Penetrant Library Design


1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS 1373247-05-2, molecular formula C₇H₁₁NO₄S, MW 205.23 g/mol) is a sulfonyl-substituted tetrahydropyridine-3-carboxylic acid building block. It belongs to the 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold class, which has been validated as the core template for M₅-preferring muscarinic receptor orthosteric antagonists [1] and is structurally related to the natural GABA uptake inhibitor guvacine . The compound features a methylsulfonyl group at the ring nitrogen and a carboxylic acid at the 3-position, making it amenable to amide coupling, esterification, and further N-functionalization chemistry. It is commercially available from multiple vendors at purities ranging from 95% to 97% [2].

Why All Sulfonyl-Substituted Tetrahydropyridine-3-Carboxylic Acids Are Not Interchangeable: The Case for 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic Acid


Substitution of the N-sulfonyl group on the 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffold introduces quantifiable differences in lipophilicity, molecular weight, conformational flexibility, and synthetic tractability that directly affect downstream success in medicinal chemistry campaigns. The methylsulfonyl congener occupies a distinct position in chemical space: it is the smallest, most polar, and least complex member of the sulfonyl series [1]. These properties cannot be reproduced by selecting an isopropylsulfonyl, phenylsulfonyl, or halogenated arylsulfonyl analog without incurring measurable penalties in physicochemical profile and synthetic efficiency [2]. The quantitative evidence below establishes that the methylsulfonyl derivative is the optimal baseline comparator for structure-activity relationship (SAR) exploration and the most atom-economical starting point for fragment-based or scaffold-hopping strategies within this chemotype.

Quantitative Differentiation Evidence: 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic Acid vs. Closest N-Sulfonyl Analogs


XLogP3 Lipophilicity: 2.2 Log Unit Advantage Over the 4-Chlorophenylsulfonyl Analog

The target compound exhibits the lowest computed lipophilicity (XLogP3 = -0.6) among all sulfonyl-substituted tetrahydropyridine-3-carboxylic acid comparators. This value is 1.6 log units lower than the phenylsulfonyl analog (XLogP3 = 1.0), 1.7 log units lower than the 4-fluorophenylsulfonyl analog (XLogP3 = 1.1), and 2.2 log units lower than the 4-chlorophenylsulfonyl analog (XLogP3 = 1.6) [1]. In the context of CNS drug discovery, where optimal lipophilicity ranges from XLogP 1–4 for passive blood-brain barrier penetration, the target compound's lower LogP makes it a more suitable starting point for lead optimization programs that require installation of lipophilic pharmacophore elements without exceeding ADME property thresholds [2].

Lipophilicity Drug-likeness CNS permeability

Molecular Weight: 32% Lower Than the 4-Chlorophenylsulfonyl Analog, Maximizing Atom Economy

With a molecular weight of 205.23 g/mol, the target compound is the smallest member of the N-sulfonyl tetrahydropyridine-3-carboxylic acid series. This represents a 13.7% reduction versus the isopropylsulfonyl analog (233.29 g/mol), a 23.2% reduction versus the phenylsulfonyl analog (267.30 g/mol), a 28.0% reduction versus the 4-fluorophenylsulfonyl analog (285.29 g/mol), and a 32.0% reduction versus the 4-chlorophenylsulfonyl analog (301.75 g/mol) [1]. For fragment-based drug discovery, the rule-of-three guidelines recommend MW ≤ 300 Da; the methylsulfonyl derivative falls well within this range, whereas the halogenated aryl analogs approach or exceed the upper limit when further elaborated [2].

Fragment-based drug design Ligand efficiency Building block selection

Rotatable Bond Count: 33% Fewer Rotatable Bonds Than All Aryl-Sulfonyl Analogs, Enhancing Conformational Pre-organization

The target compound possesses 2 rotatable bonds, compared to 3 rotatable bonds for every aryl-sulfonyl comparator (phenylsulfonyl, 4-fluorophenylsulfonyl, and 4-chlorophenylsulfonyl) as well as the isopropylsulfonyl analog [1]. The absence of an aryl-sulfonyl C–S rotatable bond reduces the conformational entropy penalty upon target binding when the compound is utilized as a core scaffold. For every freely rotatable bond removed, approximately 0.7–1.6 kcal/mol in entropic free energy cost is recovered in the bound state [2]. This property is critical for fragment optimization programs where maximizing binding enthalpy relative to molecular size is the primary objective.

Conformational restriction Entropic penalty reduction Structure-based design

Molecular Complexity Score: 28.7% Lower Than the 4-Chlorophenylsulfonyl Analog, Indicating Greater Synthetic Accessibility

The Cactvs molecular complexity score for the target compound is 338, which is 10.3% lower than the isopropylsulfonyl analog (377), 23.7% lower than the phenylsulfonyl analog (443), and 28.7% lower than both the 4-fluorophenylsulfonyl and 4-chlorophenylsulfonyl analogs (474 each) [1]. The complexity index integrates atom count, ring count, stereochemistry, and heteroatom diversity. A lower complexity score generally predicts higher synthetic yields and fewer synthetic steps when the compound is employed as a building block for library synthesis [2]. The β-methylsulfonylated N-heterocycle synthetic methodology further demonstrates that methylsulfonyl-tetrahydropyridines are accessible via a one-pot FeCl₃-catalyzed C(sp³)–H dehydrogenation/C(sp²)–H methylsulfonylation protocol, avoiding the multi-step sequences required for aryl-sulfonyl installation [3].

Synthetic tractability Complexity index Lead generation

Hydrogen Bond Acceptor Count: One Fewer Acceptor Than the 4-Fluorophenylsulfonyl Analog, Simplifying Pharmacophore Elucidation

The target compound possesses 5 hydrogen bond acceptors (HBA), identical to the isopropylsulfonyl, phenylsulfonyl, and 4-chlorophenylsulfonyl analogs, but one fewer than the 4-fluorophenylsulfonyl analog which has 6 HBA due to the contribution of the para-fluoro substituent [1]. The additional HBA in the fluorinated analog introduces an extra polar interaction site that can complicate pharmacophore deconvolution during target engagement studies. In the context of the M₅ muscarinic receptor antagonist program, the tetrahydropyridine-3-carboxylic acid scaffold's H-bond donor/acceptor profile was critical for achieving subtype selectivity (11-fold M₅/M₁ selectivity for compound 56) [2]. The methylsulfonyl derivative provides the simplest electronic surface for establishing baseline SAR without confounding H-bond contributions from the sulfonyl substituent itself.

Pharmacophore mapping Hydrogen bonding Selectivity design

Purity Specification: 97% Assay Available from Primary Vendor, Outperforming the Industry-Standard 95% Specification for Comparator Analogs

The target compound is stocked at 97% purity by Leyan (product code 2211772), whereas the closest aryl-sulfonyl comparators are uniformly listed at 95% minimum purity by several major catalog suppliers, including 1-(phenylsulfonyl) analog (AKSci 7192EC, 95%), 1-(isopropylsulfonyl) analog (AKSci 7190EC, 95%), 1-((4-fluorophenyl)sulfonyl) analog (AKSci 7195EC, 95%), and 1-((4-chlorophenyl)sulfonyl) analog (AKSci 7193EC, 95%) . This 2-percentage-point purity differential reduces the burden of impurity profiling and purification prior to use in sensitive biological assays or as a synthetic intermediate in multi-step sequences.

Quality assurance Procurement specification Reproducibility

Target Application Scenarios Where 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic Acid Provides Quantifiable Advantage


Fragment-Based Screening Library Construction for CNS Targets

The compound's XLogP3 of -0.6 and MW of 205.23 g/mol satisfy the Rule-of-Three criteria (MW ≤ 300, XLogP ≤ 3) for fragment-based drug discovery [1]. With 2 rotatable bonds (vs. 3 for all aryl-sulfonyl analogs) and the lowest complexity score (338) in the series, it provides a pre-organized, minimal pharmacophore that maximizes ligand efficiency (LE) upon fragment elaboration. The scaffold's precedent in M₅ muscarinic antagonist discovery confirms its CNS relevance [2].

Parallel Library Synthesis Requiring High Atom Economy and Reproducible Coupling Yields

With a molecular weight 32% lower than the 4-chlorophenylsulfonyl analog and a complexity score 28.7% lower, the methylsulfonyl derivative offers superior atom economy for amide coupling or esterification reactions in parallel synthesis workflows. The 97% purity specification (Leyan) further reduces pre-reaction purification requirements, saving 1–2 chromatographic steps per library member compared to analogs typically supplied at 95% purity [1].

Baseline SAR Determination for Sulfonamide-Based GPCR or Transporter Modulators

The compound's 5 hydrogen bond acceptors (vs. 6 for the 4-fluorophenylsulfonyl analog) provide the simplest polar surface for establishing baseline pharmacophore models. The tetrahydropyridine-3-carboxylic acid scaffold is validated as a GABA transporter inhibitor pharmacophore (guvacine, IC₅₀ = 14–1870 μM across GAT subtypes) [1] and as an M₅ muscarinic antagonist scaffold [2]. Using the methylsulfonyl derivative as the reference compound enables unambiguous attribution of potency shifts to substituent modifications in SAR tables, without confounding electronic contributions from halogen or extended aryl groups.

Crystallography and Biophysical Fragment Screening Campaigns

The 33% reduction in rotatable bond count (2 vs. 3) relative to aryl-sulfonyl analogs reduces the entropic penalty upon protein binding by an estimated 0.7–1.6 kcal/mol [1]. This property, combined with the compound's aqueous solubility advantage conferred by its XLogP3 of -0.6 (2.2 log units lower than the most lipophilic comparator), makes it better suited for high-concentration soaking experiments in protein crystallography and for ligand-observed NMR screening where solubility at millimolar concentrations is required [2].

Quote Request

Request a Quote for 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.